(S)-2-Benzamidopentanoic acid

Membrane Biophysics Permeability Solute Transport

Research bottleneck: Inconsistent N-acyl amino acid quality disrupts peptide synthesis and enzyme assay calibration. Solution: (S)-2-Benzamidopentanoic acid (Bz-L-Nva-OH), a non-proteinogenic, stereochemically defined building block. - **Quantified performance**: Methyl ester kinetics (k0 = 2.45 sec⁻¹, K0 = 0.85×10⁻³ M) enable chymotrypsin assay standardization. - **Validated physical data**: Transport rate (2.3 μm/s) for membrane permeation models; MP 97°C. - **Supply reliability**: Strict purity control, available for immediate R&D dispatch.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 121470-62-0
Cat. No. B051529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Benzamidopentanoic acid
CAS121470-62-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
InChIKeyPZIVHOLHABBQKU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Benzamidopentanoic Acid Identity & Structure


(S)-2-Benzamidopentanoic acid, also known as N-Benzoyl-L-norvaline or Bz-L-Nva-OH , is a chiral, non-proteinogenic N-acyl amino acid derivative. Its core structure comprises an L-norvaline backbone N-terminally capped with a benzoyl group . This compound is a white to clear solid with a molecular weight of 221.25 g/mol, a melting point of 97 °C, and a predicted density of 1.159 g/cm³ . As a protected amino acid building block, it serves as a hydrophobic synthon in peptide synthesis, with its stereochemistry defining its function in applications ranging from enzyme kinetics studies to specialized polypeptide construction .

Functional Specificity of (S)-2-Benzamidopentanoic Acid


Substituting (S)-2-Benzamidopentanoic acid (N-Benzoyl-L-norvaline) with a structurally similar analog, such as a different N-acyl group or a distinct branched-chain amino acid derivative, is not functionally equivalent. The precise combination of the N-terminal benzoyl cap and the L-norvaline side chain dictates a specific, quantifiable set of properties, including a unique hydrophobic-hydrophilic balance, molecular transport parameters , and enzyme-substrate/inhibitor binding kinetics [1]. For instance, the steric and electronic properties of the n-propyl group in norvaline differ significantly from the isopropyl group in valine derivatives, leading to distinct binding modes and affinities in enzymatic systems [1]. The following evidence quantifies these differences, demonstrating why this specific compound cannot be generically replaced.

(S)-2-Benzamidopentanoic Acid: Quantitative Evidence Guide


Membrane Permeation and Transport Parameters

N-Benzoyl-L-norvaline possesses a well-defined set of physical parameters governing its interaction with and transport across membrane surfaces, distinguishing it from other N-acyl amino acids .

Membrane Biophysics Permeability Solute Transport

Chymotrypsin Inhibition Kinetics

In a classical study of α-chymotrypsin specificity, the D-norvaline and D-valine methyl ester derivatives exhibited distinct competitive inhibition constants (Ki) against the hydrolysis of acetyl-L-leucine methyl ester [1].

Enzyme Kinetics Protease Inhibition Chymotrypsin

α-Chymotrypsin Hydrolysis Rate

The catalytic rate for the hydrolysis of N-benzoyl-L-norvaline methyl ester by α-chymotrypsin has been quantified, providing a direct kinetic benchmark for this substrate [1].

Enzyme Kinetics Substrate Specificity Chymotrypsin

FAAH Inhibition Potency

The compound (S)-2-Benzamidopentanoic acid has been evaluated as an inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid metabolism. Data from curated databases indicate it is a low-potency inhibitor in this system [1].

Endocannabinoid System FAAH Enzyme Inhibition

(S)-2-Benzamidopentanoic Acid: Primary Applications


Chiral Building Block for Peptide Synthesis

As a standard protected amino acid, (S)-2-Benzamidopentanoic acid is used as a building block in the solid-phase or solution-phase synthesis of specialized peptides [1]. Its N-terminal benzoyl group provides a permanent hydrophobic cap that is stable to standard peptide deprotection conditions (e.g., Fmoc/tBu SPPS), allowing for the introduction of a non-polar N-terminus in a controlled, stereospecific manner.

Chymotrypsin Reference Substrate/Inhibitor

The precisely characterized kinetic parameters for its methyl ester derivative (K0 = 0.85 × 10⁻³ M, k0 = 2.45 sec⁻¹) [1] make this compound an excellent reference standard for calibrating chymotrypsin activity assays or for benchmarking the performance of new inhibitors or engineered proteases. The comparative inhibition data between D-norvaline and D-valine derivatives [1] also provide a framework for teaching or investigating enzyme stereospecificity and side-chain binding interactions.

Membrane Permeability Model Compound

With its fully characterized transport parameters (e.g., transport rate of 2.3 μm/s) [1], N-Benzoyl-L-norvaline can serve as a defined, neutral solute model for investigating membrane transport phenomena. Researchers can use these values to validate computational models of passive diffusion or as a baseline when assessing how modifications to the amino acid side chain or N-terminal cap alter membrane interaction and permeation.

Technical Documentation Hub

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